molecular formula C9H7NO B1606261 3-Methylbenzoyl cyanide CAS No. 5955-74-8

3-Methylbenzoyl cyanide

Cat. No. B1606261
CAS RN: 5955-74-8
M. Wt: 145.16 g/mol
InChI Key: JEOHRIFJRDJKGQ-UHFFFAOYSA-N
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Description

3-Methylbenzoyl cyanide, also known as 3-Methylbenzyl cyanide, m-Tolylacetonitrile, m-Methylphenylacetonitrile, 3-Tolylacetonitrile, 3-Methylphenylacetonitrile, Benzeneacetonitrile, 3-methyl-, NSC 20695, and 3-Tolylacetic acid nitrile . It has a molecular formula of C9H7NO and a molecular weight of 145.16 .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChI is InChI=1S/C9H9N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5H2,1H3 .


Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds. The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .

Scientific Research Applications

Photolytic Synthesis

3-Methylbenzoyl cyanide exhibits interesting properties when exposed to photolysis. In a study, derivatives of 2-methylbenzoyl cyanide, a similar compound, were photolyzed, leading to the formation of dimers. These dimers could react further to create substituted naphthols and isoquinolones, demonstrating the potential of acyl cyanides like this compound in synthetic organic chemistry (Connors, Tran, & Durst, 1996).

Fluorescent and Chromogenic Probes

This compound derivatives are valuable in developing fluorescent and chromogenic probes. For instance, a study used 3-ethyl-2-methylbenzothiazolium iodide and nitrophenyl-2-furancarboxaldehyde to synthesize a probe that showed high selectivity towards cyanide ions, useful in bioimaging and environmental monitoring (Wang, Wang, & Xian, 2018).

Synthesis of N-Heterocycles

This compound is integral in synthesizing N-heterocycles. A study demonstrated an electrochemical three-component cyclization under metal-free conditions, creating cyanide-functionalization imidazo-fused N-heterocycles. This process showcases the compound's role in synthesizing complex organic structures (Qian et al., 2019).

Photocatalysis

Compounds related to this compound are used in photocatalysis. For example, copper(I) cyanide coordination polymers modified by bis(benzimidazole) ligands have been synthesized and demonstrated promising photocatalytic activities for degrading dyes under UV light, indicating potential environmental applications (Cui et al., 2016).

Chemosensors

Derivatives of this compound contribute to designing chemosensors. A hexaphenylbenzene-based receptor showed a ratiometric response toward cyanide ions, providing a simple and cost-effective method for detecting cyanide in aqueous media (Pramanik, Bhalla, & Kumar, 2014).

Safety and Hazards

When handling 3-Methylbenzoyl cyanide, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

It is known that cyanide compounds can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This interaction inhibits the enzyme, preventing it from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Cellular Effects

Cyanide compounds, such as 3-Methylbenzoyl cyanide, can have profound effects on cellular function. By binding to cytochrome C oxidase, they prevent cells from using oxygen to make energy molecules . This can lead to cell death, particularly in tissues that require this form of energy, such as heart muscle cells and nerve cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome C oxidase. The cyanide ion in the compound binds to the iron atom in the enzyme, acting as an irreversible enzyme inhibitor . This prevents the enzyme from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Temporal Effects in Laboratory Settings

Cyanide compounds are known to cause rapid loss of consciousness and seizures with inhalation .

Dosage Effects in Animal Models

In animal models, the lethal dose of cyanide compounds is approximately 2 mg/kg

Metabolic Pathways

Cyanide compounds are known to be metabolized via the liver enzyme rhodanese .

Transport and Distribution

Cyanide compounds are rapidly absorbed and taken up into cells .

Subcellular Localization

Cyanide compounds are known to interact with cytochrome C oxidase in the mitochondria of cells .

properties

IUPAC Name

3-methylbenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOHRIFJRDJKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348887
Record name 3-methylbenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5955-74-8
Record name 3-Methyl-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5955-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylbenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Toluoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 2.4170 g of m-toluoyl chloride (99%, Aldrich) (15.63 mmol), 40 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 2.4 mL of trimethylsilyl cyanide (18 mmol) were added to a 100-mL round bottom flask. To this solution 0.39 mL of tin (IV) chloride (3.3 mmol) was added. On addition of the tin (IV) chloride the color of the solution changed from clear to yellow. The reaction mixture was stirred for 2 hr at room temperature. After 2 hr of stirring, the color of the solution was dark brown. The reaction was quenched with 120 mL of ice-cold water and then extracted with two 120 mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 120-mL portions of ice-cold water, dried with MgSo4, and filtered. The methylene chloride was removed by rotary evaporation to yield 2.125 g of a dark brown oil. This oil was distilled at 45°-48° C. (0.2 mm) to yield 1.410 g (62%) of m-toluoyl cyanide as a white solid: IR (CCl4) (partial) 2220, 1685, 1600, 1580 cm-1.
Quantity
2.417 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
tin (IV) chloride
Quantity
0.39 mL
Type
reactant
Reaction Step Three
Name
tin (IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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